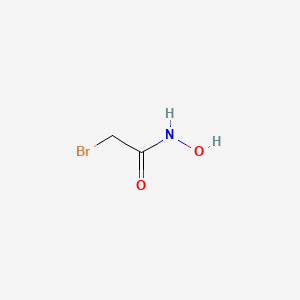

Acetamide, 2-bromo-N-hydroxy-

Description

Contextualization of Hydroxamic Acids as Key Amide Derivatives

Hydroxamic acids are a notable class of organic compounds characterized by the functional group R-C(=O)N(R')OH. ucl.ac.uk They are formally derivatives of amides where a hydroxyl group is attached to the nitrogen atom. This seemingly minor structural modification imparts significant and distinct chemical properties compared to their parent amides. nih.gov

First discovered in 1869, hydroxamic acids and their derivatives have been extensively studied due to their ability to act as strong proton donors and, perhaps more importantly, as potent chelators of metal ions, particularly iron(III) and zinc(II). nih.govacs.org This metal-chelating ability is a cornerstone of their diverse applications, ranging from their role as siderophores (iron carriers) in biological systems to their use as inhibitors for a class of enzymes known as metalloenzymes. ucl.ac.ukacs.org The hydroxamic acid moiety typically binds to metal ions in a bidentate fashion through its two oxygen atoms, requiring a specific cis (Z) geometry of the amide bond. nih.gov

The synthesis of hydroxamic acids can be achieved through several routes. The most common and intuitive method involves the nucleophilic acyl substitution reaction of an activated carboxylic acid, such as an ester or an acyl chloride, with hydroxylamine (B1172632). ucl.ac.ukacs.org Other synthetic strategies include the biocatalytic transformation of amides using certain bacterial amidases and the oxidation of aldehydes. nih.gov

Significance of α-Haloamides in Synthetic Organic Chemistry

α-Haloamides are a class of amides that feature a halogen atom (fluorine, chlorine, bromine, or iodine) at the carbon atom adjacent to the carbonyl group. This structural feature renders them highly valuable and versatile reagents in synthetic organic chemistry. The presence of the halogen atom makes the α-carbon susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Historically, α-haloamides were primarily utilized in reactions to form new C-N, C-O, and C-S bonds. researchgate.net More recently, their utility has expanded significantly to include C-C cross-coupling reactions with various carbon-based coupling partners. researchgate.net They are also key precursors for the synthesis of other important organic molecules. For instance, α-haloamides can be used to synthesize α-lactams (aziridinones) through intramolecular cyclization. organic-chemistry.org

The reactivity of α-haloamides can be harnessed in various transformations, including domino reactions, which allow for the construction of complex molecular architectures in a single step. For example, they participate in domino aza-Michael induced ring closure (MIRC) reactions. rsc.org Furthermore, α-haloamides have been explored as latent enolate precursors in catalytic asymmetric reactions, such as the Mannich-type reaction, to produce enantioenriched halogenated compounds. acs.org The synthesis of α-haloamides can be accomplished through methods like the homologation of isocyanates with lithium carbenoids or the zinc-mediated tandem oxidation and halogenation of ynamides. researchgate.netccspublishing.org.cn

Structure

3D Structure

Properties

CAS No. |

96382-86-4 |

|---|---|

Molecular Formula |

C2H4BrNO2 |

Molecular Weight |

153.96 g/mol |

IUPAC Name |

2-bromo-N-hydroxyacetamide |

InChI |

InChI=1S/C2H4BrNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5) |

InChI Key |

UKZKQDJAJKEDQQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NO)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Characterization of Acetamide, 2 Bromo N Hydroxy

Vibrational Spectroscopy

Raman Spectroscopy

The key vibrational modes expected would include the carbonyl (C=O) stretching, C-N stretching, N-H bending, C-Br stretching, and N-O stretching. The C=O stretching vibration is typically a strong band in the Raman spectrum for amides. In the related compound acetamide, this band is observed around 1659 cm⁻¹ researchgate.net. The introduction of the electronegative bromine atom and the N-hydroxy group would likely influence the position of these bands due to electronic and mass effects. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. For 2-bromoacetamide (B1266107), FT-Raman data has been recorded, providing a reference for the vibrational characteristics of the bromoacetyl moiety. nih.gov

Table 1: Expected Raman Vibrational Modes for Acetamide, 2-bromo-N-hydroxy-

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1650 - 1680 |

| N-H | Bend | 1550 - 1650 |

| C-N | Stretch | 1400 - 1420 |

| N-O | Stretch | 900 - 1000 |

Note: The values are approximate and based on characteristic vibrational frequencies for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in elucidating molecular weight and structure.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint, aiding in structural identification.

For Acetamide, 2-bromo-N-hydroxy- (Molecular Weight: 154.98 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately equal natural abundance would result in a distinctive M and M+2 isotopic pattern for all bromine-containing fragments.

While the direct EI-MS spectrum for Acetamide, 2-bromo-N-hydroxy- is not available, the spectrum of the closely related 2-bromoacetamide (C₂H₄BrNO, Molecular Weight: 137.96 g/mol ) provides a useful comparison. nist.gov The fragmentation of 2-bromoacetamide involves the loss of bromine and cleavage of the amide bond. nist.gov Similar fragmentation pathways can be postulated for Acetamide, 2-bromo-N-hydroxy-, including α-cleavage adjacent to the carbonyl group, and the loss of radicals such as •Br, •OH, and •NHOH.

Table 2: Major EI-MS Fragmentation Peaks for 2-Bromoacetamide

| m/z | Relative Intensity | Possible Ion Structure/Fragment Lost |

|---|---|---|

| 44 | 100% | [C₂H₄NO]⁺ |

| 137/139 | ~20% | [M]⁺ Molecular Ion |

| 93/95 | ~10% | [CH₂Br]⁺ |

Source: Data derived from NIST WebBook for 2-Bromoacetamide. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly suited for analyzing polar, non-volatile, and thermally labile compounds like N-hydroxy amides.

In a typical LC-MS analysis of Acetamide, 2-bromo-N-hydroxy-, a reversed-phase HPLC column would be used to separate the compound from a sample matrix. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote protonation.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). In positive-ion mode ESI, the compound would be expected to be detected primarily as the protonated molecule, [M+H]⁺. For Acetamide, 2-bromo-N-hydroxy-, this would correspond to an m/z value of approximately 155.99 (for ⁷⁹Br) and 157.99 (for ⁸¹Br). Tandem mass spectrometry (MS/MS) could then be performed on this precursor ion to induce fragmentation and obtain further structural information. This method is effective for detecting both hydroxy and non-hydroxy fatty acids when derivatized as amides, highlighting its utility for similar structures. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments, which is a critical step in confirming the identity of a known compound or elucidating the structure of an unknown one.

For Acetamide, 2-bromo-N-hydroxy-, HRMS would be used to confirm its elemental formula (C₂H₅BrNO₂). By comparing the experimentally measured accurate mass with the theoretically calculated mass, the molecular formula can be unambiguously assigned.

Table 3: Theoretical Exact Masses for Acetamide, 2-bromo-N-hydroxy-

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)]⁺ | C₂H₅⁷⁹BrNO₂ | 154.9585 |

| [M(⁸¹Br)]⁺ | C₂H₅⁸¹BrNO₂ | 156.9565 |

| [M(⁷⁹Br)+H]⁺ | C₂H₆⁷⁹BrNO₂ | 155.9663 |

Experimental measurement of the molecular ion's m/z value to within a few parts per million (ppm) of the calculated value would provide strong evidence for the compound's elemental composition.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

While the crystal structure of Acetamide, 2-bromo-N-hydroxy- has not been reported, the structure of the parent compound, 2-bromoacetamide, has been determined. researchgate.net This analysis reveals that 2-bromoacetamide crystallizes in the monoclinic P2₁/c space group. researchgate.net The molecules in the crystal are organized via N—H⋯O hydrogen bonds, forming a ladder-type network. researchgate.net

The study of 2-bromoacetamide provides a model for what might be expected from an analysis of Acetamide, 2-bromo-N-hydroxy-. The introduction of the N-hydroxy group would introduce an additional site for hydrogen bonding (both as a donor and an acceptor), which would likely lead to a more complex and robust three-dimensional hydrogen-bonding network in the crystal lattice.

Table 4: Crystallographic Data for 2-Bromoacetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₄BrNO |

| Molecular Weight | 137.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.373 (4) |

| b (Å) | 5.1899 (14) |

| c (Å) | 7.557 (3) |

| β (°) | 99.94 (3) |

| Volume (ų) | 400.7 (3) |

Source: Data from a 2024 study on 2-Bromoacetamide. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

No specific research findings or crystallographic data are available for Acetamide, 2-bromo-N-hydroxy- in the searched sources. An accurate analysis and the generation of data tables are therefore not possible.

Mechanistic Investigations of N Hydroxy α Bromoacetamide Reactivity

Reactions Involving the N-Hydroxy Moiety

The N-hydroxy group (-NHOH) is a key functional group in 2-bromo-N-hydroxyacetamide, imparting it with characteristic reactivity, including the ability to undergo alkylation, acylation, and to coordinate with metal ions. vulcanchem.com

The oxygen atom of the N-hydroxy group is nucleophilic and can react with electrophiles in O-alkylation and O-acylation reactions.

O-Alkylation involves the formation of an O-alkyl derivative. This can be achieved by reacting 2-bromo-N-hydroxyacetamide with an alkylating agent, such as an alkyl halide, in the presence of a base. acs.orgdiva-portal.org The base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the alkylating agent. For instance, 7-hydroxycoumarins can be O-alkylated with α-bromoacetamides in the presence of cesium carbonate. acs.org The synthesis of O-substituted hydroxylamines can also be achieved by the O-alkylation of N-hydroxycarbamates followed by deprotection. organic-chemistry.org

O-Acylation is the introduction of an acyl group onto the oxygen atom of the N-hydroxy moiety. This is typically accomplished by reacting the N-hydroxy compound with an acylating agent like an acid chloride or an anhydride. nih.gov These reactions are often carried out in the presence of a base to neutralize the acid byproduct. For example, N-hydroxyphthalimide can be acylated with carboxylic acids using triphenylphosphine (B44618) and iodine. organic-chemistry.org

The synthesis of peptoids containing N-hydroxy amides often involves the acylation of a secondary amine with bromoacetyl bromide, followed by displacement of the bromide with O-benzyl hydroxylamine (B1172632) and subsequent deprotection. nih.gov

Hydroxamic acids, the class of compounds to which 2-bromo-N-hydroxyacetamide belongs, are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.netwikipedia.orgscientificeminencegroup.com This chelating ability arises from the bidentate nature of the hydroxamate group, which can coordinate to a metal ion through both the carbonyl oxygen and the deprotonated hydroxyl oxygen, forming a stable five-membered ring. researchgate.networdpress.comscribd.com

The coordination chemistry of hydroxamic acids is extensive and has been studied with numerous transition metals, including Fe(III), Cu(II), Ni(II), and Zn(II). researchgate.netorientjchem.org The resulting metal complexes can be neutral or charged species. scribd.com The formation of these complexes is often characterized by a significant stability constant; for example, the stability constant for [Fe(ahaH)₃] is 10²⁸. wordpress.com

The coordination of the hydroxamate ligand to the metal center can be confirmed by various spectroscopic techniques, such as IR, UV, and NMR, as well as by X-ray crystallography. scientificeminencegroup.com The coordination typically involves the deprotonation of the hydroxyl group. espublisher.com

Table 3: Common Metal Ions Chelated by Hydroxamic Acids

| Metal Ion | Biological/Chemical Relevance | Reference |

|---|---|---|

| Fe(III) | Siderophores for iron transport in bacteria. researchgate.netwikipedia.org | researchgate.netwikipedia.org |

| Zn(II) | Inhibition of zinc-containing metalloenzymes like matrix metalloproteinases (MMPs) and carbonic anhydrase. researchgate.net | researchgate.net |

| Ni(II) | Inhibition of nickel-containing enzymes such as urease. researchgate.net | researchgate.net |

| Cu(II) | Formation of stable chelates. researchgate.net | researchgate.net |

| V(V) | Used in analytical detection due to intense color formation. wordpress.com | wordpress.com |

The ability of 2-bromo-N-hydroxyacetamide to chelate metal ions is an important aspect of its chemical profile, with potential applications in various fields of chemistry and biology.

Amide Bond Transformations

The reactivity of N-hydroxy-α-bromoacetamide is significantly influenced by the transformations involving its amide bond. These transformations include isomerization events that alter the molecule's spatial arrangement and more profound rearrangement reactions that change its core chemical structure.

Amide Isomerization and Rotamer Equilibria

The amide bond in N-hydroxy-α-bromoacetamide, like other tertiary amides, is subject to hindered rotation around the central carbon-nitrogen (C-N) bond. This restricted rotation gives rise to distinct, non-superimposable stereoisomers known as rotamers or rotational isomers. The existence of these isomers is a critical factor in the compound's conformational dynamics and reactivity.

Due to the partial double bond character of the C-N amide bond, N-hydroxy-α-bromoacetamide can exist as a mixture of E/Z diastereoisomers. researchgate.net These rotamers often exhibit separate signals in Nuclear Magnetic Resonance (NMR) spectra, allowing for their study and characterization. researchgate.net The equilibrium between these isomers can be influenced by various factors, including the solvent environment. For instance, studies on related N-hydroxy peptides have shown that while the trans amide bond conformation is often thermodynamically favored, the energy barrier for cis-trans isomerization can be relatively low, approximately 16 kcal/mol. chemrxiv.org This low barrier facilitates rapid interconversion between the cis and trans rotamers. chemrxiv.org

In the case of N-acyl derivatives, which share structural similarities, the equilibrium can be shifted. For example, in N-(2-bromo-4,6-dimethylphenyl)-2-phenylacetamide, the (E)-amide rotamer is the major form, with an E/Z ratio of about 96/4 at room temperature. nih.gov The interconversion between such rotamers is typically fast on the NMR timescale at room temperature. nih.gov The specific equilibrium for N-hydroxy-α-bromoacetamide would depend on the interplay of steric and electronic effects of its substituents. Computational studies, such as those using the ab initio RHF/6-311G++ method for related amides, can help in understanding the relative energies and populations of the different conformational minima. researchgate.net

The table below summarizes key aspects of amide rotamerism relevant to N-hydroxy-α-bromoacetamide, based on findings from analogous structures.

| Property | Observation in Related Amides | Relevance to N-hydroxy-α-bromoacetamide |

| Isomer Type | E/Z diastereoisomers due to hindered C-N bond rotation. researchgate.net | The compound is expected to exist as a mixture of E and Z rotamers. |

| Energy Barrier | The free energy of activation for cis/trans isomerization can be in the range of 15-17 kcal/mol. chemrxiv.orgnih.gov | Suggests a dynamic equilibrium between rotamers under standard conditions. |

| Equilibrium Position | Can be influenced by solvent polarity and substituent effects. researchgate.netnih.gov | The ratio of cis to trans isomers may vary depending on the reaction medium. |

| Spectroscopic Evidence | Distinct signals for E and Z rotamers are observable in 1H and 13C NMR spectra. researchgate.net | NMR spectroscopy is a primary tool for studying its conformational state. |

| Isomer Interconversion | Fast kinetics of cis-trans isomerization are known for N-(hydroxy)amides. chemrxiv.org | The molecule is conformationally flexible, which can impact its reaction pathways. |

Rearrangement Reactions

Rearrangement reactions represent a significant class of transformations for amides, leading to new structural isomers by the migration of an atom or group. For a compound like N-hydroxy-α-bromoacetamide, several types of rearrangements are mechanistically plausible, most notably those involving an electron-deficient nitrogen atom, such as the Hofmann rearrangement.

The Hofmann rearrangement is a well-established reaction that converts a primary amide into a primary amine with one fewer carbon atom. thermofisher.com The process is typically initiated by treating the amide with bromine and a strong base. thermofisher.com In the context of acetamide, this reaction proceeds through an N-bromoacetamide intermediate. thermofisher.com Further deprotonation and heating lead to the formation of an isocyanate, which is then hydrolyzed to the amine. thermofisher.com Given the structure of N-hydroxy-α-bromoacetamide, it contains the necessary functional groups to potentially undergo a similar transformation. An efficient one-pot procedure for the Hofmann rearrangement of amides using N-bromoacetamide and lithium hydroxide (B78521) or lithium methoxide (B1231860) has been developed, yielding carbamates in high yields. organic-chemistry.org

Another relevant transformation is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution can occur in systems containing an activated aromatic ring and a suitable tethered nucleophile. While not directly applicable to N-hydroxy-α-bromoacetamide itself, α-bromoacetamides are used as precursors in tandem O → N Smiles rearrangement-hydrolysis reactions to synthesize N-substituted aminocoumarins under mild conditions. researchgate.net This demonstrates the utility of the α-bromoacetamide moiety in facilitating rearrangement processes.

The table below outlines key rearrangement reactions potentially relevant to N-hydroxy-α-bromoacetamide.

| Rearrangement Type | General Mechanism | Potential Application/Analogy |

| Hofmann Rearrangement | An amide is treated with bromine and base, forming an N-bromoamide intermediate which rearranges to an isocyanate, ultimately yielding an amine. thermofisher.com | N-hydroxy-α-bromoacetamide could potentially undergo a Hofmann-type rearrangement, given its bromo-amide structure. |

| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution. researchgate.net | The α-bromoacetamide functional group is a key component in substrates designed to undergo tandem Smiles rearrangements. researchgate.net |

| Beckmann Rearrangement | Rearrangement of an oxime to an amide, catalyzed by acid. mvpsvktcollege.ac.in | While not a direct reaction of the amide, it highlights rearrangements leading to amide structures. |

| Favorskii Rearrangement | Rearrangement of α-haloketones with a base to form carboxylic acid derivatives. mvpsvktcollege.ac.in | Illustrates a base-catalyzed rearrangement involving a halogenated α-carbon, analogous to the structure of N-hydroxy-α-bromoacetamide. |

Free Radical Pathways and Radical Initiated Reactions

The presence of a bromine atom alpha to the carbonyl group makes N-hydroxy-α-bromoacetamide a potential precursor for radical intermediates. These radicals can initiate or participate in a variety of chemical transformations, particularly additions and substitutions.

The generation of a radical from an α-haloamide can be achieved through several methods, including thermal or photochemical initiation, transition metal catalysis, or photoredox catalysis. nih.gov The resulting electrophilic radical can then engage in subsequent reactions. nih.gov

A classic example of a radical reaction involving a related compound is the Wohl-Ziegler reaction , which uses N-bromosuccinimide (NBS) for the allylic or benzylic bromination of alkenes. wikipedia.org This reaction proceeds via a free-radical chain mechanism, where NBS serves as a source of the bromine radical (Br•). wikipedia.org The initiation is typically accomplished using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org Mechanistic studies on the reaction of N-bromoacetamide (NBA) with olefins have shown that it can also proceed through free-radical pathways, sometimes initiated by AIBN or benzoyl peroxide. researchgate.net

Modern synthetic methods often employ photocatalysis to generate radicals from α-haloamides under mild conditions. For instance, α-bromoamides can participate in atom-transfer radical addition (ATRA) reactions with unactivated olefins. nih.gov In one proposed mechanism, an electron-donor-acceptor (EDA) complex between the α-bromo-imide and a base is sensitized by a photocatalyst. This leads to the formation of an electrophilic radical that adds to the olefin. The resulting carbon-centered radical then abstracts a bromine atom from another molecule of the α-bromo-imide to propagate the chain and form the final product. nih.gov

Furthermore, N-hydroxy-amides are structurally related to N-hydroxyphthalimide (NHPI) esters, which are well-known radical precursors. beilstein-journals.org NHPI esters can undergo a reductive single-electron transfer (SET) to generate substrate radicals, which can then participate in a variety of transformations, including additions and cross-coupling reactions. beilstein-journals.orgacs.org This suggests that N-hydroxy-α-bromoacetamide could potentially be activated via similar SET mechanisms under photochemical or electrochemical conditions to generate radical species. beilstein-journals.org

The following table summarizes conditions and intermediates involved in radical reactions relevant to N-hydroxy-α-bromoacetamide.

| Reaction Type | Initiator/Catalyst | Key Intermediate | Mechanistic Features |

| Wohl-Ziegler Type Bromination | AIBN, Benzoyl Peroxide, Light wikipedia.org | Bromine radical (Br•) | Free-radical chain reaction for allylic/benzylic bromination. wikipedia.org |

| Atom-Transfer Radical Addition (ATRA) | Photocatalyst (e.g., Iridium complex), Visible Light nih.gov | Electrophilic α-amido radical | Formation of an EDA complex, sensitization, and radical addition to an olefin. nih.gov |

| Reductive Decarboxylative Fragmentation | Photocatalyst, Reductant beilstein-journals.org | Substrate radical via SET | Analogy to NHPI esters, where SET leads to fragmentation and radical generation. beilstein-journals.org |

| Oxidation of Enolates | Cu(II) salts acs.org | α-keto radical | Single-electron oxidation of a corresponding enolate could generate a radical intermediate. acs.org |

The oxidation of various compounds by neutrophil-derived oxidants can also generate free radical intermediates, suggesting that in certain biological contexts, N-hydroxy-α-bromoacetamide could be metabolized into reactive radical forms. nih.gov

Computational Chemistry and Theoretical Studies on Acetamide, 2 Bromo N Hydroxy

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules. For Acetamide, 2-bromo-N-hydroxy-, these calculations would provide fundamental insights into its molecular characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study would be to determine the most stable three-dimensional arrangement of atoms in the Acetamide, 2-bromo-N-hydroxy- molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its nuclei. This process would yield crucial information on bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is fundamental to understanding the molecule's stability and reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. For Acetamide, 2-bromo-N-hydroxy-, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

To further quantify its reactive behavior, various reactivity descriptors would be calculated. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack).

Fukui functions would offer a more quantitative measure of the reactivity at specific atomic sites within Acetamide, 2-bromo-N-hydroxy-, indicating where the electron density changes most significantly upon the addition or removal of an electron.

Intermolecular Interaction Analysis

Understanding how molecules of Acetamide, 2-bromo-N-hydroxy- interact with each other in a condensed phase is crucial for predicting its macroscopic properties, such as its crystal structure and melting point.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and characterize different types of intermolecular contacts, such as hydrogen bonds and halogen bonds. For Acetamide, 2-bromo-N-hydroxy-, this would reveal the key interactions governing its crystal packing.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the proportion of the surface involved in each type of contact.

Energy Framework Analysis

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecules in a crystal lattice. This method helps to visualize the strength and nature of the intermolecular forces, often represented as cylinders connecting pairs of interacting molecules. The thickness of the cylinders typically corresponds to the strength of the interaction. This analysis would provide a quantitative understanding of the energetic landscape of the crystalline form of Acetamide, 2-bromo-N-hydroxy-, highlighting the dominant forces responsible for its stability.

Hydrogen Bonding Networks

Hydrogen bonds play a critical role in determining the supramolecular structure and properties of molecules containing hydrogen bond donors and acceptors. Acetamide, 2-bromo-N-hydroxy-, with its N-hydroxy and amide functionalities, can participate in a variety of hydrogen bonding interactions. Theoretical studies are instrumental in elucidating these networks.

Computational methods like Density Functional Theory (DFT) can be used to model intermolecular interactions. Such studies on related molecules, like acetamide, have shown that N-H···O hydrogen bonds are significant in forming larger structures. researchgate.net For Acetamide, 2-bromo-N-hydroxy-, several potential hydrogen bonding motifs can be computationally investigated:

Intermolecular O-H···O=C bonds: The hydroxyl group of one molecule can act as a donor to the carbonyl oxygen of another.

Intermolecular N-H···O=C bonds: The amide proton can form a hydrogen bond with the carbonyl oxygen.

Intermolecular N-H···O(H) bonds: The amide proton can also interact with the hydroxyl oxygen of a neighboring molecule.

Intramolecular interactions: The possibility of intramolecular hydrogen bonds, such as N-H···Br or O-H···Br, can also be assessed through geometric optimization and analysis of the electron density.

Quantum Theory of Atoms in Molecules (QTAIM) is a computational tool that can characterize the nature and strength of these hydrogen bonds by analyzing the electron density at the bond critical points. rsc.org Symmetry-Adapted Perturbation Theory (SAPT) calculations could further decompose the interaction energies into electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the forces driving the formation of hydrogen bonding networks. rsc.org

Table 1: Predicted Hydrogen Bond Properties for Acetamide, 2-bromo-N-hydroxy- Dimer (Illustrative) This table presents hypothetical data based on typical values for similar functional groups to illustrate the expected outcomes of a computational study.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) | Primary Energy Contribution |

|---|---|---|---|

| O-H···O=C | 2.70 | -6.5 | Electrostatic |

| N-H···O=C | 2.90 | -4.2 | Electrostatic |

| N-H···Br | 3.50 | -1.5 | Dispersion |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of Acetamide, 2-bromo-N-hydroxy- allows it to adopt various conformations, which can be explored using computational techniques.

Hydroxamic acids can exist in E and Z conformations, and the energy barrier between these rotamers is crucial for their chemical behavior. nih.gov The Z conformation is often stabilized by an intramolecular hydrogen bond, while the E form may be favored by intermolecular interactions in different environments. mdpi.com

Computational chemistry can predict the relative stabilities of these conformers. By performing a potential energy scan, where the dihedral angle of the amide bond is systematically rotated, the energy profile of the rotation can be mapped. This allows for the identification of energy minima corresponding to stable rotamers and the transition states connecting them. Such calculations for related N-hydroxyacetamides have been performed to understand their conformational preferences. nih.gov

Table 2: Hypothetical Relative Energies of Acetamide, 2-bromo-N-hydroxy- Conformers This table illustrates the kind of data that would be generated from a conformational analysis, based on general principles of steric and electronic effects.

| Conformer | Dihedral Angle (O=C-N-O) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Z-conformer | ~0° | 0.00 | 85 |

| E-conformer | ~180° | 1.20 | 15 |

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between a ligand, such as Acetamide, 2-bromo-N-hydroxy-, and a receptor binding site. researchgate.netnih.gov These simulations model the movement of atoms over time, providing insights into the stability of the ligand-receptor complex and the key interactions that maintain it.

In a hypothetical scenario, MD simulations could be used to place Acetamide, 2-bromo-N-hydroxy- into a receptor's active site. The simulation would reveal how the ligand adjusts its conformation to fit within the binding pocket and which of its functional groups form favorable interactions (e.g., hydrogen bonds, halogen bonds) with the receptor's amino acid residues. The introduction of a bromine atom allows for the possibility of halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-receptor complex. nih.gov MD simulations can be parameterized to accurately model these interactions. nih.gov The stability of these interactions over the course of the simulation can be analyzed to predict the binding affinity.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of Acetamide, 2-bromo-N-hydroxy-, which can aid in its experimental characterization. DFT and time-dependent DFT (TD-DFT) are commonly used for these purposes. nih.gov

Vibrational Frequencies (IR and Raman): Calculations can predict the vibrational modes of the molecule. The computed frequencies and intensities can be compared with experimental infrared and Raman spectra to confirm the structure and identify characteristic peaks for functional groups like C=O, N-H, and O-H.

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in the assignment of signals.

Electronic Spectra (UV-Vis): TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.

For instance, a computational study on a related bromo-substituted organic molecule used DFT to calculate its geometrical parameters and vibrational spectra, which showed good agreement with experimental results. nih.govresearchgate.net

Table 3: Predicted Spectroscopic Data for Acetamide, 2-bromo-N-hydroxy- (Illustrative) This table provides an example of the type of spectroscopic data that can be computationally generated.

| Spectroscopic Parameter | Functional Group | Predicted Value |

|---|---|---|

| IR Frequency (cm⁻¹) | C=O stretch | 1680 |

| IR Frequency (cm⁻¹) | O-H stretch | 3450 |

| ¹H NMR Chemical Shift (ppm) | CH₂ | 4.1 |

| ¹³C NMR Chemical Shift (ppm) | C=O | 170 |

| UV-Vis λmax (nm) | n → π* | 220 |

Synthetic Applications and Chemical Transformations of N Hydroxy α Bromoacetamides

Precursor in Heterocyclic Synthesis

The unique arrangement of functional groups in N-hydroxy-α-bromoacetamide makes it an adept starting material for the synthesis of various heterocyclic systems. The interplay between the electrophilic carbon bearing the bromine atom and the nucleophilic hydroxamic acid moiety can be harnessed to construct cyclic structures.

Formation of Cyclic Imidates

N-hydroxy-α-bromoacetamide and its derivatives are valuable precursors for the synthesis of cyclic imidates. The initial step in this transformation typically involves the O-alkylation or O-acylation of the N-hydroxy group to form a more stable N-alkoxy or N-acyloxy derivative. These intermediates can then undergo intramolecular cyclization.

The general strategy involves the conversion of the hydroxamic acid to an N-alkoxyimidate. While direct cyclization of N-hydroxy-α-bromoacetamide can be challenging, its N-alkoxy derivatives readily participate in such reactions. For instance, related α-bromo-N-alkoxyimidates are known to be versatile intermediates. ariel.ac.il The α-bromine atom can be displaced by an internal nucleophile, leading to the formation of cyclic structures. The synthesis can be envisioned as a two-step process: first, the protection or derivatization of the N-hydroxy group, followed by a base-mediated intramolecular nucleophilic substitution where the oxygen attacks the carbon bearing the bromine, displacing the bromide ion and forming the cyclic imidate ring. This cyclization is a key step in building various heterocyclic frameworks. ethz.ch Imidates are themselves important synthetic intermediates, serving as activated amide equivalents that can react with a range of nucleophiles to generate more complex structures. ethz.chrroij.comnih.gov

Table 1: Plausible Reaction Scheme for Cyclic Imidate Formation

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Derivatization | Acetamide, 2-bromo-N-hydroxy-, Alkyl Halide (R-X) | Base (e.g., K2CO3) | 2-bromo-N-alkoxyacetamide |

Synthesis of N-Substituted Coumarins

Coumarins are a significant class of heterocyclic compounds with diverse biological activities. researchgate.netchemmethod.comchemmethod.com N-hydroxy-α-bromoacetamide can be employed as a building block in the synthesis of substituted coumarins. A common strategy involves the O-alkylation of a hydroxycoumarin scaffold with the α-bromoacetamide derivative.

For example, 4-hydroxycoumarin (B602359) can be treated with N-hydroxy-α-bromoacetamide in the presence of a base. In this Williamson ether synthesis-type reaction, the hydroxyl group of the coumarin (B35378) acts as a nucleophile, displacing the bromide to form an ether linkage. nih.gov The resulting intermediate, a 4-(N-hydroxy-acetamido-oxy)-coumarin, can then be subjected to further transformations. This might include cyclization reactions involving the newly introduced side chain or modifications of the N-hydroxy group to create a library of N-substituted coumarin derivatives. mdpi.com

Scaffold for Derivatization

The structure of N-hydroxy-α-bromoacetamide offers two primary sites for modification: the N-hydroxy group and the α-carbon. This allows the molecule to be used as a versatile scaffold, from which a wide range of derivatives can be synthesized by introducing various substituents at these positions. greyhoundchrom.com

Introduction of Diverse N-Substituents

The N-hydroxy group of the hydroxamic acid moiety is amenable to derivatization, most commonly through alkylation or acylation reactions to form N-alkoxy or N-acyloxy amides, respectively. researchgate.netlibretexts.org These reactions typically proceed by treating the N-hydroxy-α-bromoacetamide with an appropriate alkylating or acylating agent in the presence of a base. This modification can be used to alter the molecule's steric and electronic properties, influence its reactivity in subsequent steps, or install specific functionalities required for a target molecule. This approach is fundamental in leveraging the full potential of the scaffold for creating diverse molecular architectures. nih.gov

Table 2: Examples of N-Substituent Introduction

| Reagent Type | Example Reagent | Product Class |

|---|---|---|

| Alkyl Halide | Benzyl Bromide | N-benzyloxy-2-bromoacetamide |

| Acyl Chloride | Acetyl Chloride | N-acetoxy-2-bromoacetamide |

Modification of the α-Position

The bromine atom at the α-position is a good leaving group, making the α-carbon an electrophilic center susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide variety of substituents through SN2 reactions. This reactivity is analogous to that of α-bromo-N-alkoxyimidates, where the α-bromine can be readily displaced by nucleophiles. ariel.ac.il By selecting different nucleophiles, a diverse library of α-substituted N-hydroxyacetamides can be generated. These products can be final target molecules or can serve as intermediates for further chemical transformations. nih.gov

Table 3: Examples of α-Position Modification via Nucleophilic Substitution

| Nucleophile | Example Reagent | Resulting α-Substituent | Product Class |

|---|---|---|---|

| Azide | Sodium Azide (NaN3) | -N3 | α-azido-N-hydroxyacetamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh | N-hydroxy-α-(phenylthio)acetamide |

| Amine | Ammonia (NH3) | -NH2 | α-amino-N-hydroxyacetamide (Glycine hydroxamate) |

| Carboxylate | Sodium Acetate (CH3COONa) | -OC(O)CH3 | α-acetoxy-N-hydroxyacetamide |

Role as Intermediates in Multi-Step Syntheses

Due to its bifunctionality and ease of derivatization, N-hydroxy-α-bromoacetamide is a valuable intermediate in multi-step synthetic sequences aimed at producing complex organic molecules, including various heterocycles and biologically active compounds. nih.govresearchgate.net A synthetic strategy might involve an initial modification at the α-position, followed by a subsequent reaction involving the N-hydroxy group (or a derivative thereof) to construct a more elaborate structure.

For instance, a multi-step synthesis could begin with the nucleophilic displacement of the α-bromide by a thiol, introducing a thioether linkage. The resulting α-thio-N-hydroxyacetamide could then undergo an intramolecular cyclization, perhaps after activation of the N-hydroxy group, to form a sulfur-containing heterocycle. researchgate.net The ability to perform sequential and selective modifications at its two reactive centers allows chemists to use N-hydroxy-α-bromoacetamide as a linchpin in convergent synthetic strategies. The hydroxamic acid functional group itself is a key feature in many enzyme inhibitors, making this compound and its derivatives attractive intermediates in medicinal chemistry for the synthesis of potential therapeutic agents. nih.gov

Emerging Research Frontiers and Methodological Advancements

Application of Green Chemistry Principles in Synthesis

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. wjpmr.comkahedu.edu.in This paradigm shift is influencing the production of Acetamide, 2-bromo-N-hydroxy- and its derivatives, moving away from traditional methods that may involve hazardous reagents and solvents. wjpmr.com

Key aspects of green chemistry being applied include:

Use of Greener Solvents: There is a concerted effort to replace conventional organic solvents with more environmentally benign alternatives such as water or to conduct reactions under solvent-free conditions. indianchemicalsociety.comacs.org This minimizes the generation of volatile organic compounds and simplifies product purification.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. kahedu.edu.in

Safer Reagents: Research is focused on replacing hazardous brominating agents, like elemental bromine which can be harmful to the respiratory system, with safer alternatives. cambridgescholars.com N-Bromosuccinimide (NBS) is one such alternative that has been explored. cambridgescholars.com

Energy Efficiency: The adoption of methods like microwave-assisted synthesis can lead to faster reaction times and reduced energy consumption compared to conventional heating. indianchemicalsociety.com

Catalysis: The use of catalytic reagents in place of stoichiometric ones is a core principle of green chemistry, leading to less waste and often more selective reactions. wjpmr.com

An example of a greener approach is the one-pot, two-step synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides, which avoids the cleavage of the amide linkage often observed under harsher conditions. researchgate.net While not a direct synthesis of the bromo-analogue, this methodology highlights the trend towards milder and more efficient synthetic protocols that could be adapted.

Flow Chemistry and Continuous Processing for N-Hydroxy-α-Bromoacetamides

Flow chemistry, or continuous processing, is a powerful technology that is revolutionizing chemical synthesis, particularly in the pharmaceutical industry. d-nb.infoucd.ie Instead of traditional batch production in large reactors, reactions are performed in a continuous stream through a pipe or tube. ucd.ie This approach offers several advantages for the synthesis of N-hydroxy-α-bromoacetamides, including:

Enhanced Safety: Flow reactors have a much higher surface-area-to-volume ratio, which allows for better control of reaction temperature, especially for exothermic reactions. nih.gov This is crucial when handling potentially reactive intermediates. The small reaction volume at any given time also minimizes the risk associated with hazardous reagents.

Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and purities of the final product compared to batch processes. organic-chemistry.org

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, as it can be achieved by simply running the system for a longer duration or by using multiple reactors in parallel. rsc.org

Automation: Continuous flow systems can be automated, allowing for long-duration synthesis with minimal manual intervention. mdpi.com

A study on the efficient continuous flow synthesis of hydroxamic acids from methyl or ethyl carboxylic esters demonstrated the advantages of this technology, including increased reaction rates and higher product purity. organic-chemistry.orgnih.gov While this study did not specifically focus on Acetamide, 2-bromo-N-hydroxy-, the principles and methodologies are directly applicable to its synthesis and the production of its analogues. The use of polymer-supported reagents and scavengers in flow systems can also streamline purification processes. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Vessel | Stirred tank reactor | Tube or pipe reactor |

| Safety | Potential for thermal runaway in large volumes | Enhanced heat transfer, smaller reaction volumes, inherently safer |

| Scalability | Complex, often requires re-optimization | Simpler, by extending run time or parallelization |

| Process Control | Less precise control over parameters | Precise control of temperature, pressure, and residence time |

| Yield & Purity | Can be variable | Often higher and more consistent |

| Automation | More challenging to fully automate | Readily amenable to automation |

Chemoinformatics and High-Throughput Screening in Analogue Design

The design and discovery of new drug candidates have been significantly accelerated by the integration of computational tools and high-throughput screening (HTS) methods. wikipedia.orgfrontiersin.org These approaches are instrumental in the rational design and evaluation of analogues of Acetamide, 2-bromo-N-hydroxy-.

Chemoinformatics utilizes computational methods to analyze chemical and biological data, enabling researchers to:

Predict Biological Activity: By analyzing the structure-activity relationships (SAR) of known compounds, chemoinformatics models can predict the potential biological activity of new analogues. growingscience.com

In Silico Screening: Virtual screening of large compound libraries against a biological target can identify potential "hits" before any laboratory synthesis is undertaken, saving significant time and resources. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov For instance, a study on vanillin (B372448) analogues used in silico tools to predict their potential as COX-1 inhibitors and assess their ADMET properties. nih.gov

High-Throughput Screening (HTS) involves the automated testing of thousands to millions of chemical compounds for a specific biological activity. wikipedia.org This technology is crucial for:

Rapidly Identifying "Hits": HTS allows for the rapid screening of large and diverse compound libraries to identify molecules that modulate a particular biological pathway or target. wikipedia.org

Evaluating Analogue Libraries: Once a lead compound like Acetamide, 2-bromo-N-hydroxy- is identified, HTS can be used to screen a library of its analogues to identify derivatives with improved potency, selectivity, or other desirable properties.

Assay Miniaturization: HTS often utilizes microtiter plates with a high density of wells, which significantly reduces the amount of reagents and test compounds required for each assay. wikipedia.org

The combination of chemoinformatics for rational drug design and HTS for the rapid empirical testing of designed compounds creates a powerful engine for drug discovery. nih.gov This integrated approach is essential for exploring the full potential of Acetamide, 2-bromo-N-hydroxy- and its analogues in various therapeutic areas.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-bromo-N-hydroxy-acetamide derivatives?

Methodological Answer:

The synthesis typically involves reacting 2-bromoacetyl bromide with hydroxylamine derivatives in a basic aqueous medium. For example, N-substituted 2-bromoacetamides are synthesized by reacting aryl/aralkyl amines with 2-bromoacetyl bromide in equimolar ratios under 10% aqueous Na₂CO₃. The reaction forms precipitates within 10–20 minutes, which are filtered and washed with cold water to yield the product . Variations in substituents can be achieved by modifying the amine precursor.

Advanced: How can reaction conditions be optimized to improve yield and purity of 2-bromo-N-hydroxy-acetamide derivatives?

Methodological Answer:

Optimization involves adjusting solvent systems, reaction time, and stoichiometry. For instance, using mixed solvents like ethyl acetate and petroleum ether (50:50) during purification enhances crystallinity and purity . Catalytic methods, such as chemoselective acetylation, may also improve selectivity for the hydroxylamine group. Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation .

Basic: What analytical techniques are essential for characterizing 2-bromo-N-hydroxy-acetamide?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and bromine integration.

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Melting Point Determination : To assess purity .

Advanced labs may use X-ray crystallography (e.g., SHELX programs) for structural elucidation .

Advanced: How is crystallographic data validated for 2-bromo-N-hydroxy-acetamide derivatives?

Methodological Answer:

Crystallographic validation employs software like SHELXL for refinement and SHELXD for structure solution. Key steps include:

- Checking R-factors (<5% for high-resolution data).

- Validating hydrogen-bonding networks and torsional angles.

- Cross-referencing with databases (e.g., Cambridge Structural Database) to identify anomalies .

Basic: What pharmacological activities are associated with 2-bromo-N-hydroxy-acetamide derivatives?

Methodological Answer:

These derivatives are explored for:

- Antidiabetic Activity : Via AMPK pathway modulation (e.g., analogs tested in vitro for glucose uptake) .

- Antimicrobial Properties : Structural analogs show efficacy against Gram-positive bacteria .

- Enzyme Inhibition : Bromine enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes .

Advanced: How do substituents on the acetamide core influence biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Br) : Increase reactivity toward nucleophilic residues in enzymes, enhancing inhibitory effects.

- Aromatic Substituents : Improve binding affinity to hydrophobic pockets in proteins (e.g., benzothiophene derivatives in showed 82% yield and high bioactivity) .

- Hydroxy Group : Facilitates hydrogen bonding with biological targets, critical for antidiabetic activity .

Basic: How should 2-bromo-N-hydroxy-acetamide be handled to ensure stability in experimental settings?

Methodological Answer:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Solvent Choice : Use anhydrous DMSO or DMF for stock solutions to avoid bromine displacement.

- Degradation Monitoring : Regular HPLC analysis detects hydrolyzed byproducts (e.g., acetic acid and ammonia) .

Advanced: What understudied research areas exist for 2-bromo-N-hydroxy-acetamide derivatives?

Methodological Answer:

- Mechanistic Studies : Role of bromine in redox-mediated toxicity (limited data in ).

- Polypharmacology : Simultaneous targeting of multiple disease pathways (e.g., cancer and inflammation).

- Biotransformation : Metabolism studies in animal models to identify active metabolites .

Basic: What reference standards are used to validate analytical methods for this compound?

Methodological Answer:

Pharmaceutical-grade standards include:

- EP Impurity C : 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (used in HPLC calibration).

- NIST-Certified Materials : For spectroscopic validation (e.g., IR and NMR libraries) .

Advanced: How can conflicting data on biological activity be resolved?

Methodological Answer:

- Dose-Response Studies : Establish IC₅₀/EC₅₀ curves to reconcile potency discrepancies.

- Structural Reanalysis : Validate compound identity via X-ray crystallography if bioactivity diverges (e.g., SHELX-refined structures vs. putative analogs) .

- Assay Reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.